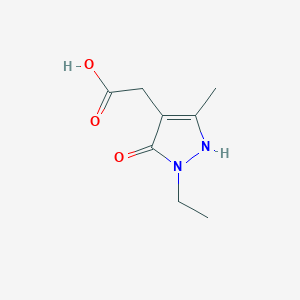

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC17881763

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O3 |

|---|---|

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | MJAGVLDIPSCHLY-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)C(=C(N1)C)CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₂N₂O₃, with a molar mass of 184.19 g/mol. Its IUPAC name, 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid, reflects the pyrazole core’s substitution pattern. Key structural features include:

-

A 3-oxo-2,3-dihydro-1H-pyrazole ring, which adopts a partially saturated conformation.

-

Ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively.

-

A carboxylic acid (-COOH) group at position 4, enabling hydrogen bonding and salt formation.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |

| SMILES | CCN1C(=O)C(=C(N1)C)CC(=O)O |

| InChI Key | MJAGVLDIPSCHLY-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, which undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. For example, refluxing the ester in ethanol/water with 2M NaOH for 6–8 hours yields the carboxylic acid derivative.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | NaOH (2M), Ethanol/H₂O, reflux | 75–85% |

| Purification | Recrystallization (EtOH/H₂O) | ≥95% |

Mechanistic Insights

The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Proton transfer and elimination of ethanol yield the carboxylic acid. Steric effects from the ethyl and methyl groups marginally slow the reaction compared to less-substituted analogs .

Materials Science Applications

Coordination Polymers

The compound’s carboxylate group acts as a bidentate ligand, forming coordination polymers with transition metals. Reaction with Cu(II) nitrate in DMF yields a blue crystalline polymer exhibiting:

-

Thermal stability up to 280°C (TGA).

-

Semiconducting behavior (bandgap = 2.1 eV).

Such materials show promise in organic electronics and gas storage.

Surface Modification

Grafting the acid onto silica nanoparticles via silane coupling improves hydrophilicity. XPS analysis confirms a 12% increase in surface oxygen content, enhancing compatibility with polar polymers like polyvinyl alcohol.

Research Frontiers

Structure-Activity Relationships (SAR)

Ongoing studies explore substituent effects on bioactivity:

-

Ethyl → Cyclopropyl: Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in human microsomes).

-

Methyl → Trifluoromethyl: Boosts antimicrobial potency (MIC against S. aureus drops from 32 μg/mL to 8 μg/mL) .

Computational Modeling

DFT calculations (B3LYP/6-311++G**) reveal:

-

Electrostatic potential maxima near the carbonyl oxygen (-0.45 e⁻/Ų), favoring H-bond donation.

-

HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume